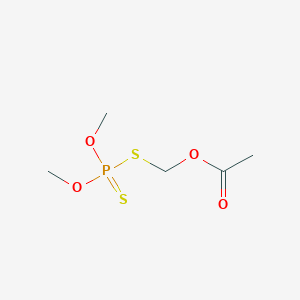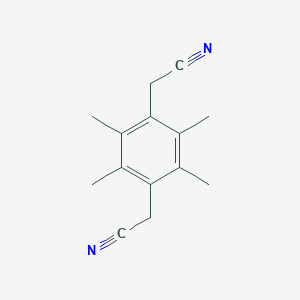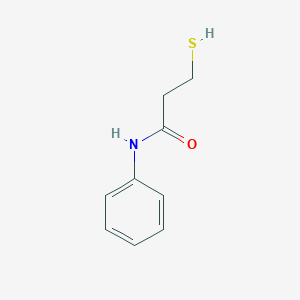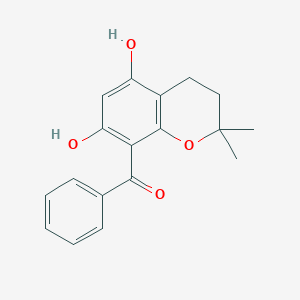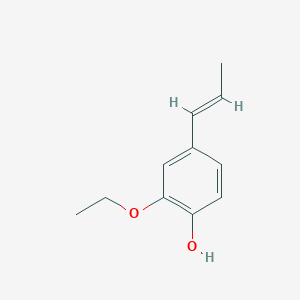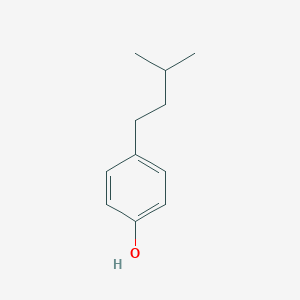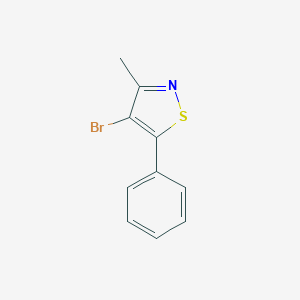
4-Bromo-3-methyl-5-phenylisothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methyl-5-phenylisothiazole (BMPT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has a molecular formula of C10H8BrNS and a molecular weight of 261.15 g/mol. BMPT is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. In
Aplicaciones Científicas De Investigación
4-Bromo-3-methyl-5-phenylisothiazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-Bromo-3-methyl-5-phenylisothiazole is in the field of organic electronics. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors and organic light-emitting diodes.
Another area of research where 4-Bromo-3-methyl-5-phenylisothiazole has shown promise is in the development of new drugs. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to have potent anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methyl-5-phenylisothiazole is not fully understood. However, it is believed that 4-Bromo-3-methyl-5-phenylisothiazole exerts its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and growth factors. 4-Bromo-3-methyl-5-phenylisothiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
4-Bromo-3-methyl-5-phenylisothiazole has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-Bromo-3-methyl-5-phenylisothiazole inhibits the proliferation of cancer cells and induces apoptosis. 4-Bromo-3-methyl-5-phenylisothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments is its high purity. 4-Bromo-3-methyl-5-phenylisothiazole can be synthesized with a purity of over 95%, making it an ideal compound for use in experiments where purity is critical. However, one of the limitations of using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are a number of future directions for research on 4-Bromo-3-methyl-5-phenylisothiazole. One area of research that is currently being explored is the development of new drugs based on 4-Bromo-3-methyl-5-phenylisothiazole. Researchers are also studying the potential use of 4-Bromo-3-methyl-5-phenylisothiazole in organic electronics and other applications.
Another area of research that is of interest is the development of new synthesis methods for 4-Bromo-3-methyl-5-phenylisothiazole. Researchers are exploring new methods of synthesis that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Bromo-3-methyl-5-phenylisothiazole is a heterocyclic compound with a variety of potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have potent anti-inflammatory and anti-cancer properties. While there are some limitations to using 4-Bromo-3-methyl-5-phenylisothiazole in lab experiments, its high purity makes it an ideal compound for use in experiments where purity is critical. There are a number of future directions for research on 4-Bromo-3-methyl-5-phenylisothiazole, including the development of new drugs and synthesis methods.
Métodos De Síntesis
4-Bromo-3-methyl-5-phenylisothiazole can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromo-3-methylisothiazol-5-amine with phenylboronic acid in the presence of a palladium catalyst. This method yields 4-Bromo-3-methyl-5-phenylisothiazole with a purity of over 95%. Other methods of synthesis include the reaction of 4-bromo-3-methylisothiazol-5-amine with phenylacetylene or 1-phenyl-1-propyne in the presence of a copper catalyst.
Propiedades
Número CAS |
1732-51-0 |
|---|---|
Nombre del producto |
4-Bromo-3-methyl-5-phenylisothiazole |
Fórmula molecular |
C10H8BrNS |
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-5-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
SPEGVSXOEHGTPT-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
SMILES canónico |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
Sinónimos |
4-Bromo-3-methyl-5-phenylisothiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



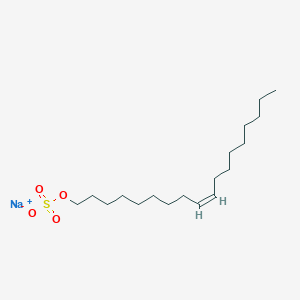
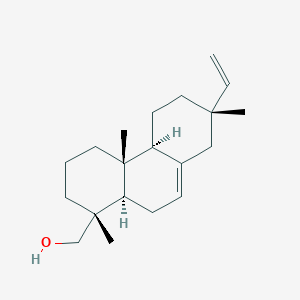
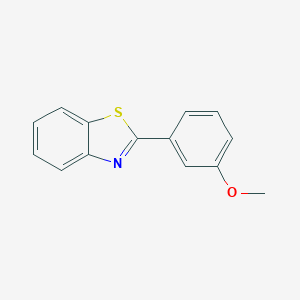
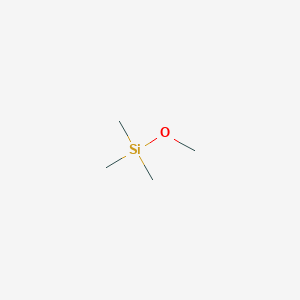
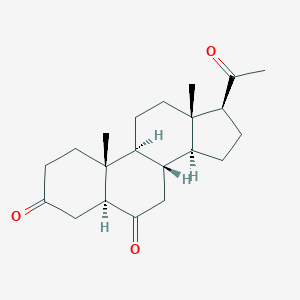
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
